丁基-4-(4-甲基哌嗪-1-基)苯甲酸酯

描述

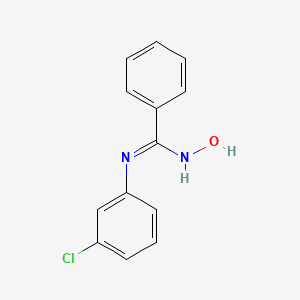

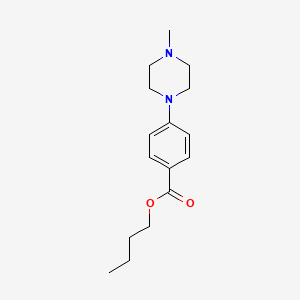

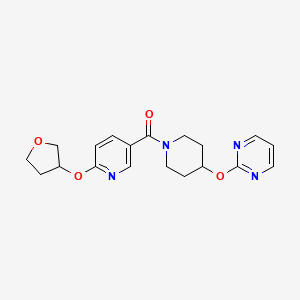

“Butyl 4-(4-methylpiperazin-1-yl)benzoate” is a chemical compound with the molecular formula C16H24N2O2 . It has a molecular weight of 276.37 .

Molecular Structure Analysis

The molecular structure of “Butyl 4-(4-methylpiperazin-1-yl)benzoate” consists of a butyl group attached to a benzoate group, which is further attached to a 4-methylpiperazin-1-yl group .Physical And Chemical Properties Analysis

“Butyl 4-(4-methylpiperazin-1-yl)benzoate” has a predicted boiling point of 403.0±40.0 °C and a predicted density of 1.062±0.06 g/cm3 . Its pKa is predicted to be 7.60±0.42 .科学研究应用

合成中间体和化学合成

丁酸4-(4-甲基哌嗪-1-基)苯酯被用作合成各种药物和生物活性化合物的关键前体。例如,它作为伊马替尼生产中的一种重要的合成中间体,伊马替尼是一种用于治疗某些类型癌症的药物。生产4-[(4-甲基哌嗪-1-基)甲基]苯甲酸(一种密切相关的化合物)的一种实用合成方法涉及 1-甲基哌嗪的直接还原烷基化,为大规模合成提供了高产率和可扩展性(Koroleva 等,2012)。该方法还被用于高效合成杂环胺的苄基衍生物。

药理学研究

该化合物已在药理学研究中得到应用,特别是在各种受体的配体开发中。对合成为组胺 H4 受体 (H4R) 配体的 2-氨基嘧啶的研究重点是优化效能的核心嘧啶部分和 4 位上的甲基哌嗪。这导致了发现具有显着体外和体内抗炎和镇痛活性的化合物,支持了 H4R 拮抗剂在疼痛管理中的潜力(Altenbach 等,2008)。

化学性质和反应

对相关化合物的化学性质和反应的研究包括合成 N-甲基哌嗪系列中的新型酰胺。这项研究扩大了含有 N-甲基哌嗪片段的羧酸酰胺的范围,为合成伊马替尼等抗白血病剂提供了关键中间体(Koroleva 等,2011)。

分子设计和药物发现

丁酸 4-(4-甲基哌嗪-1-基)苯酯的结构灵活性和官能团相容性使其能够融入各种分子框架中。这种适应性在药物发现中至关重要,其中分子结构的修饰会显着影响药理特性。合成和评估衍生物的 α-葡萄糖苷酶抑制潜力和抗氧化活性说明了该化合物在设计新治疗剂中的效用(Özil 等,2018)。

抗菌和缓蚀性能

对源自咪唑的席夫碱配体进行的研究证明了与丁酸 4-(4-甲基哌嗪-1-基)苯酯在结构上相关的化合物的抗菌活性和缓蚀性能。这些研究强调了此类化合物在开发新的抗菌剂和缓蚀剂中的潜力,说明了这些化学结构在各个领域的广泛适用性(Pandiarajan 等,2020)。

作用机制

Target of Action

Butyl 4-(4-methylpiperazin-1-yl)benzoate is a complex organic compound. Related compounds such as phenylpiperazines have been found to target proteins like s100b .

Mode of Action

It’s important to note that the mode of action can vary greatly depending on the specific target and the biological context in which the compound is acting .

Action Environment

Environmental factors can greatly influence the action, efficacy, and stability of Butyl 4-(4-methylpiperazin-1-yl)benzoate. These factors can include pH, temperature, presence of other molecules, and more . .

属性

IUPAC Name |

butyl 4-(4-methylpiperazin-1-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-3-4-13-20-16(19)14-5-7-15(8-6-14)18-11-9-17(2)10-12-18/h5-8H,3-4,9-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWIRNFCBIDNFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2CCN(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butyl 4-(4-methylpiperazin-1-yl)benzoate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2813421.png)

![Methyl 3-[(4-chlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2813422.png)

![2-[(2,4-Dimethylphenyl)sulfonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B2813423.png)

![N-{[1-(4-fluorophenyl)pyrrolidin-3-yl]methyl}-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2813424.png)

![7-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2813425.png)

![4-benzyl-N-cyclopentyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2813430.png)

![[4-(Propanoylamino)phenoxy]acetic acid](/img/structure/B2813432.png)